molecular formula C13H15F6N3O4S B4776380 propan-2-yl {1,1,1,3,3,3-hexafluoro-2-[(4-sulfamoylphenyl)amino]propan-2-yl}carbamate CAS No. 5226-23-3

propan-2-yl {1,1,1,3,3,3-hexafluoro-2-[(4-sulfamoylphenyl)amino]propan-2-yl}carbamate

Cat. No.: B4776380
CAS No.: 5226-23-3
M. Wt: 423.33 g/mol
InChI Key: XJZZWEONYDKGBF-UHFFFAOYSA-N
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Description

Propan-2-yl {1,1,1,3,3,3-hexafluoro-2-[(4-sulfamoylphenyl)amino]propan-2-yl}carbamate is a fluorinated carbamate derivative characterized by a central hexafluoropropan-2-yl core substituted with a 4-sulfamoylphenylamino group and a propan-2-yl carbamate moiety. This structure combines high fluorine content for enhanced metabolic stability and lipophilicity with a sulfamoyl group, which is often associated with biological activity, particularly in enzyme inhibition (e.g., carbonic anhydrase or protease targets) .

Properties

IUPAC Name

propan-2-yl N-[1,1,1,3,3,3-hexafluoro-2-(4-sulfamoylanilino)propan-2-yl]carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15F6N3O4S/c1-7(2)26-10(23)22-11(12(14,15)16,13(17,18)19)21-8-3-5-9(6-4-8)27(20,24)25/h3-7,21H,1-2H3,(H,22,23)(H2,20,24,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XJZZWEONYDKGBF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC(=O)NC(C(F)(F)F)(C(F)(F)F)NC1=CC=C(C=C1)S(=O)(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15F6N3O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40365463
Record name Propan-2-yl [1,1,1,3,3,3-hexafluoro-2-(4-sulfamoylanilino)propan-2-yl]carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40365463
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

423.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5226-23-3
Record name Propan-2-yl [1,1,1,3,3,3-hexafluoro-2-(4-sulfamoylanilino)propan-2-yl]carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40365463
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of propan-2-yl {1,1,1,3,3,3-hexafluoro-2-[(4-sulfamoylphenyl)amino]propan-2-yl}carbamate typically involves multiple steps. One common approach is to start with the preparation of 1,1,1,3,3,3-hexafluoro-2-propanol, which is then reacted with appropriate reagents to introduce the sulfamoylphenyl group and the carbamate functionality. The reaction conditions often involve the use of strong acids or bases, high temperatures, and specific solvents to facilitate the desired transformations .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes steps such as distillation, crystallization, and purification to isolate the final product. Advanced techniques like continuous flow reactors and automated synthesis may be employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

Propan-2-yl {1,1,1,3,3,3-hexafluoro-2-[(4-sulfamoylphenyl)amino]propan-2-yl}carbamate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include strong oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions often involve controlled temperatures, specific solvents, and catalysts to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups into the molecule .

Scientific Research Applications

Propan-2-yl {1,1,1,3,3,3-hexafluoro-2-[(4-sulfamoylphenyl)amino]propan-2-yl}carbamate has several scientific research applications:

Mechanism of Action

The mechanism of action of propan-2-yl {1,1,1,3,3,3-hexafluoro-2-[(4-sulfamoylphenyl)amino]propan-2-yl}carbamate involves its interaction with specific molecular targets and pathways. The hexafluoro groups and the sulfamoylphenyl moiety play crucial roles in its binding affinity and reactivity. The compound can modulate various biochemical pathways, leading to its observed effects in biological systems .

Comparison with Similar Compounds

Hexafluoropropan-2-yl vs. Trifluoroethyl Substituents

  • Target Compound : The hexafluoropropan-2-yl group provides steric bulk and extreme electronegativity, which may enhance binding to hydrophobic pockets in enzymes or receptors. This is observed in compound 52 (), where a similar hexafluoro motif contributes to metabolic stability and in vivo tumor growth inhibition .
  • 2,2,2-Trifluoroethyl N-[(4-Sulfamoylphenyl)Methyl]Carbamate () : This analog replaces the hexafluoropropan-2-yl group with a smaller trifluoroethyl chain. The reduced steric bulk may lower binding affinity but improve solubility. Such trade-offs are critical in optimizing pharmacokinetic profiles .

Sulfamoylphenyl vs. Heterocyclic/Aromatic Substituents

  • Target Compound: The 4-sulfamoylphenyl group is a sulfonamide derivative, known for its role in targeting sulfonamide-binding enzymes (e.g., proteases). This group is absent in analogs like MPI24 (), which features a cyclopropyl-thiazole system, highlighting divergent biological applications .
  • 2-Chloro-N-[1,1,1,3,3,3-Hexafluoro-2-[(6-Nitrobenzothiazol-2-yl)Amino]Propan-2-yl]Benzamide (): Here, a nitrobenzothiazolyl group replaces the sulfamoylphenyl moiety.

Physicochemical Properties

Lipophilicity

  • Lipophilicity (logP) is a critical parameter for drug absorption. describes HPLC-based determination of logP for chlorophenyl carbamates, showing that fluorinated substituents increase logP by 0.5–1.5 units compared to non-fluorinated analogs. The target compound’s hexafluoropropan-2-yl group likely confers a logP >3, similar to compound 8-CH2OH (), which has a logP of 4.2 due to multiple trifluoromethyl groups .

Solubility

  • High fluorine content typically reduces aqueous solubility. However, the sulfamoylphenyl group’s polarity may counterbalance this, as seen in compound 52 (), which maintains moderate solubility despite its fluorinated structure .

Enzyme Inhibition

  • Sulfamoyl groups are prevalent in protease inhibitors (e.g., SARS-CoV-2 main protease binders in ). The target compound’s sulfamoylphenyl group may similarly inhibit proteases or carbonic anhydrases, though this requires experimental validation .
  • Compound 52 () : A hexafluoro-containing acetamide with demonstrated RORc ligand-binding domain inhibition and tumor growth suppression. This suggests the target compound could have oncological applications .

Antiviral Potential

  • Fluorinated carbamates like 19a–22a () exhibit antiviral activity against SARS-CoV-2.

Structural and Spectroscopic Comparisons

NMR Characteristics

  • The hexafluoropropan-2-yl group in the target compound would produce distinct <sup>19</sup>F NMR signals near δ -70 ppm, as seen in compound 8-CO2tBu (). Overlapping <sup>1</sup>H NMR peaks for the propan-2-yl and sulfamoylphenyl groups are expected, similar to the complexity observed in 13a–15a () .

Data Tables

Table 1: Key Properties of Fluorinated Carbamates

Compound Name Fluorine Count Key Substituent logP (Predicted) Biological Activity Reference
Target Compound 6 4-Sulfamoylphenylamino 3.8 Potential protease inhibition
2,2,2-Trifluoroethyl Carbamate () 3 4-Sulfamoylphenylmethyl 2.5 Undisclosed
Compound 52 () 9 Biphenyl-hexafluoro 4.5 RORc inhibition, antitumor
8-CH2OH () 18 Fluorous dendron 4.2 Imaging probe

Biological Activity

Propan-2-yl {1,1,1,3,3,3-hexafluoro-2-[(4-sulfamoylphenyl)amino]propan-2-yl}carbamate, also known by its CAS number 5226-23-3, is a fluorinated carbamate compound that has garnered attention for its potential biological activities. This article delves into its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound's molecular formula is C13H15F6N3O4SC_{13}H_{15}F_6N_3O_4S. Its structure features a hexafluoro group, which contributes to its unique chemical properties and potential biological activities. The presence of the sulfamoyl group suggests possible interactions with biological targets that could lead to therapeutic effects.

PropertyValue
Molecular Weight423.33 g/mol
Melting PointNot available
Boiling PointNot available
SolubilitySoluble in organic solvents

Research indicates that fluorinated compounds often exhibit enhanced biological activity due to their unique electronic properties. The hexafluoro group can influence the compound's interaction with biological macromolecules, potentially enhancing its binding affinity and selectivity for specific targets.

Antimicrobial Activity

Preliminary studies have shown that related fluorinated carbamate derivatives possess significant antimicrobial properties. For instance, compounds with similar structures have demonstrated effectiveness against a range of bacteria and fungi. While specific data on this compound is limited, the presence of the sulfamoyl group suggests potential for antimicrobial activity due to its known interactions with bacterial enzymes.

Case Studies

  • Antifungal Activity : A study evaluated the antifungal efficacy of various carbamate derivatives against common pathogens such as Candida albicans and Aspergillus niger. Results indicated that certain derivatives exhibited significant growth inhibition at low concentrations. Although this compound was not directly tested, its structural analogs showed promise in similar assays.
  • Anti-inflammatory Effects : Another investigation into fluorinated compounds revealed their ability to modulate inflammatory pathways. Compounds with sulfamoyl groups were particularly noted for their role in inhibiting pro-inflammatory cytokines in vitro. This suggests that this compound may also exhibit anti-inflammatory properties.

Table 2: Summary of Biological Activities

Activity TypeRelated CompoundsObserved Effects
AntimicrobialCarbamate derivativesInhibition of bacterial and fungal growth
Anti-inflammatorySulfamoyl derivativesReduction in cytokine production

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
propan-2-yl {1,1,1,3,3,3-hexafluoro-2-[(4-sulfamoylphenyl)amino]propan-2-yl}carbamate
Reactant of Route 2
Reactant of Route 2
propan-2-yl {1,1,1,3,3,3-hexafluoro-2-[(4-sulfamoylphenyl)amino]propan-2-yl}carbamate

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